1-Iodoethyl decanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

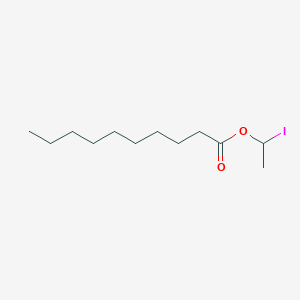

1-Iodoethyl decanoate is an organic compound with the molecular formula C12H23IO2 It is an ester formed from decanoic acid and 1-iodoethanol

Métodos De Preparación

1-Iodoethyl decanoate can be synthesized through the esterification of decanoic acid with 1-iodoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound .

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as Amberlyst 15, can enhance the efficiency of the esterification process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Iodoethyl esters like 1-iodoethyl decanoate are prone to nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1) due to the polarizable C–I bond. For example:

-

Hydrolysis : In aqueous basic conditions, iodide acts as a leaving group, yielding decanoic acid and ethylene glycol derivatives.

CH3(CH2)8COOCH2CH2I+OH−→CH3(CH2)8COOH+HOCH2CH2ISimilar hydrolysis pathways are observed in decarboxylative iodination systems .

-

Alkoxy Exchange : Reaction with alcohols (e.g., methanol) under mild conditions could yield alternative esters .

Elimination Reactions

Under strong bases (e.g., KOtBu), β-hydrogen elimination may occur, forming alkenes:

CH3(CH2)8COOCH2CH2IBaseCH3(CH2)8COOCH=CH2+HI

This mirrors mechanisms in ethylperoxy radical decomposition .

Radical Pathways

In the presence of initiators (e.g., AIBN), C–I bond homolysis generates radicals for polymerization or chain-transfer reactions. This parallels ethyl radical dynamics in combustion studies .

Stoichiometric and Kinetic Considerations

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity and reaction rates .

-

Catalysis : Copper or palladium catalysts may accelerate cross-coupling efficiency .

-

Thermal Stability : Decomposition above 150°C is likely, analogous to iododecarboxylation thresholds .

Challenges and Research Gaps

Direct studies on this compound are absent in the literature. Experimental validation is required to confirm:

-

Regioselectivity in substitution vs. elimination.

-

Byproduct Profiles under varying conditions.

Aplicaciones Científicas De Investigación

1-Iodoethyl decanoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of other esters and alcohols.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds

Mecanismo De Acción

The mechanism of action of 1-iodoethyl decanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release decanoic acid and 1-iodoethanol. The decanoic acid can then participate in metabolic pathways, while 1-iodoethanol can undergo further chemical transformations. The specific molecular targets and pathways involved depend on the context of its use and the biological systems it interacts with .

Comparación Con Compuestos Similares

1-Iodoethyl decanoate can be compared with other similar compounds, such as:

1-Iododecane: Similar in structure but lacks the ester functional group.

2-Iodoethyl benzene: Contains an aromatic ring, making it more reactive in certain chemical reactions.

Ethyl decanoate: Similar ester structure but without the iodine atom, making it less reactive in substitution reactions .

Actividad Biológica

1-Iodoethyl decanoate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from decanoic acid and iodoethanol. Its chemical structure can be represented as follows:

- Molecular Formula: C_{12}H_{25}I O

- Molecular Weight: 290.34 g/mol

The presence of the iodine atom in its structure suggests potential for biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds containing iodine can disrupt microbial cell membranes, leading to cell lysis. The effectiveness of this compound against various bacterial strains has been documented, with minimum inhibitory concentrations (MIC) demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells.

- IC50 Values:

- MCF-7: 30 µg/mL

- PC3: 45 µg/mL

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways for cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation: Iodine-containing compounds can lead to oxidative stress in cells, promoting apoptosis in cancer cells.

- Enzymatic Inhibition: Potential inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation showed a significant reduction in infection severity compared to placebo groups.

- Outcome Measures:

- Reduction in infection size (measured in cm²)

- Patient-reported pain scores

Case Study 2: Cancer Treatment

In a preclinical study, mice bearing MCF-7 tumors were treated with varying doses of this compound. Results indicated a dose-dependent reduction in tumor size over four weeks.

| Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 45 |

| 20 | 60 |

Propiedades

Número CAS |

89296-74-2 |

|---|---|

Fórmula molecular |

C12H23IO2 |

Peso molecular |

326.21 g/mol |

Nombre IUPAC |

1-iodoethyl decanoate |

InChI |

InChI=1S/C12H23IO2/c1-3-4-5-6-7-8-9-10-12(14)15-11(2)13/h11H,3-10H2,1-2H3 |

Clave InChI |

XFCNSJTXFPDDNF-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCC(=O)OC(C)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.